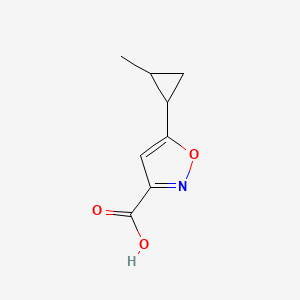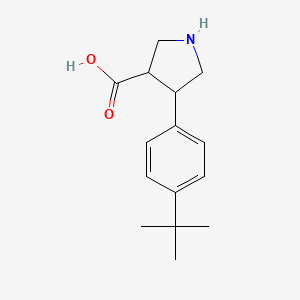
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a tetrahydronaphthalenylmethyl group. This compound is of interest due to its unique structure, which combines elements of both naphthalene and pyrrolidine, potentially offering a range of chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Tetrahydronaphthalenylmethyl Intermediate: This can be achieved by hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a Friedel-Crafts alkylation to introduce the methyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Coupling Reaction: The final step involves coupling the tetrahydronaphthalenylmethyl intermediate with the pyrrolidine ring, typically using a reductive amination reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the naphthalene ring, further hydrogenating it to form more saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives of the naphthalene ring.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: Shares the naphthalene core but lacks the pyrrolidine ring.
Pyrrolidine: Lacks the naphthalene moiety but shares the pyrrolidine ring structure.
Naphthalene Derivatives: Various derivatives of naphthalene with different substituents.
Uniqueness: The uniqueness of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol lies in its combined structure, which offers a unique set of chemical and biological properties not found in its individual components
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
3-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C15H21NO/c17-15(8-9-16-11-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-2,4,7,13,16-17H,3,5-6,8-11H2 |
Clave InChI |
XKFBJKJRVRHRDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)CC3(CCNC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



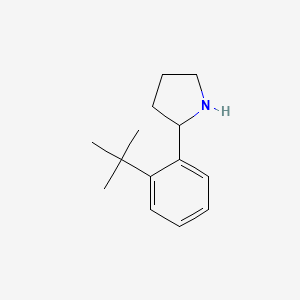

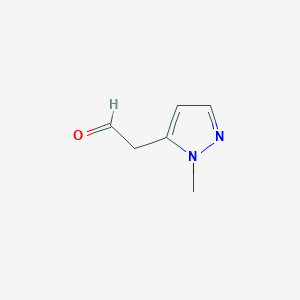
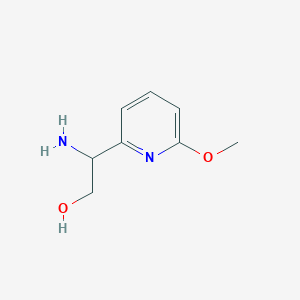
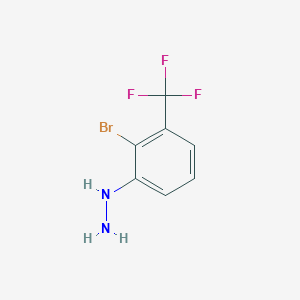


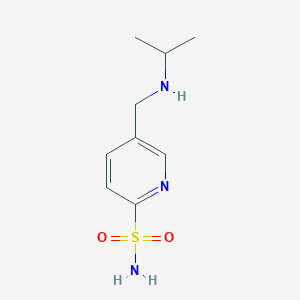
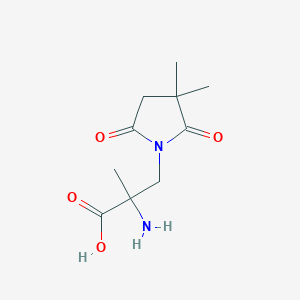
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)

